methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate
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Overview
Description
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is an optically active compound that serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is particularly noted for its role in the production of diltiazem hydrochloride, a coronary vasodilator used in the treatment of angina and hypertension .
Scientific Research Applications
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Key intermediate in the production of pharmaceuticals such as diltiazem hydrochloride.
Mechanism of Action
Target of Action
Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate is a complex organic compound that primarily targets the enzyme lipase from Serratia marcescens . This enzyme plays a crucial role in the hydrolysis of fats in the body.
Mode of Action
The compound interacts with its target enzyme in a specific manner. It is used as a substrate in a hydrolyzing reaction facilitated by the lipase enzyme . The reaction rate is affected by various factors such as the stirring speed and the ratio of the aqueous phase containing lipase to the toluene phase containing the substrate .
Result of Action
The hydrolyzing reaction of the compound results in the production of an optically active form of the compound, known as (-)MPGM . It is an important intermediate for the production of diltiazem hydrochloride, a coronary vasodilator .
Action Environment
The action, efficacy, and stability of Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate are influenced by various environmental factors. For instance, the hydrolyzing reaction in the bioreactor proceeds at a rate that is first order in substrate concentration . Additionally, the phase separation after the enzymatic reaction is accomplished by the addition of surfactant to the reaction mixture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)glycidic acid methyl ester using lipase from Serratia marcescens . The reaction is carried out in an emulsion bioreactor, where the hydrolyzing reaction proceeds at a rate that is first order in substrate concentration. The reaction rate is influenced by stirring speed and the ratio of the aqueous phase containing lipase to the toluene phase containing the substrate .
Industrial Production Methods
For industrial production, the emulsion bioreactor method is preferred due to its efficiency in phase separation and high yield of the desired product. The addition of surfactant to the reaction mixture facilitates phase separation, resulting in crystalline this compound with high chemical and optical purity .
Chemical Reactions Analysis
Types of Reactions
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate
- Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate
Uniqueness
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of pharmaceuticals. Its high optical purity and chemical stability further enhance its utility in various applications .
Properties
CAS No. |
105560-93-8 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl (2R,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m1/s1 |
InChI Key |
CVZUMGUZDAWOGA-NXEZZACHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC |
105560-93-8 84056-02-0 |
|
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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